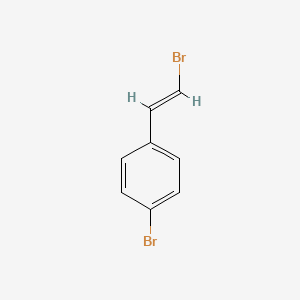

(E)-1-Bromo-4-(2-bromovinyl)benzene

Description

(E)-1-Bromo-4-(2-bromovinyl)benzene (CAS: 778641-02-4, molecular formula: C₈H₆Br₂, molecular weight: 261.94) is a brominated aromatic compound featuring a brominated vinyl group in the E-configuration. It is synthesized via microwave-assisted decarboxylative bromination of (E)-4-bromo cinnamic acid, as demonstrated in a one-pot procedure with high efficiency (Scheme 95). The compound is stored under dry conditions at 2–8°C to prevent degradation. Its structure, characterized by two bromine atoms at the vinyl and para-positions of the benzene ring, makes it a versatile intermediate in cross-coupling reactions and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(E)-2-bromoethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASXNYRCBGBZJK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284104 | |

| Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115665-77-5 | |

| Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115665-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms undergo nucleophilic substitution under specific conditions.

Key Reagents and Conditions:

-

Nucleophilic Aromatic Substitution (SNAr): Requires strong bases (e.g., NaNH₂, KOtBu) in polar aprotic solvents (DMSO, THF) at elevated temperatures (80–120°C)12.

-

Cross-Coupling Reactions: Catalyzed by Pd(PPh₃)₄ with organometallic reagents (e.g., SnBu₃H) in CH₂Cl₂2.

Products:

-

Biphenyl Derivatives: Cross-coupling yields substituted biphenyls (e.g., 4-(2-bromovinyl)-1,1'-biphenyl)2.

-

Thiol/Amine-Substituted Analogues: Nucleophilic displacement forms derivatives like 4-(2-bromovinyl)benzenethiol1.

Addition Reactions

The electron-deficient double bond participates in electrophilic additions.

Key Reagents and Conditions:

Products:

| Reaction Type | Major Product | Yield | Stereoselectivity (Z:E) |

|---|---|---|---|

| Bromine Addition | 1,2-Dibromo-1-(4-bromophenyl)ethane | 85% | 96:43 |

| Hydrobromination | 1-Bromo-1-(4-bromophenyl)ethane | 78% | >95% (anti-Markovnikov)3 |

Oxidation and Reduction Reactions

Controlled redox reactions modify the alkene and bromine groups.

Oxidation:

-

Epoxidation: m-CPBA in CH₂Cl₂ forms a brominated styrene oxide (72% yield)1.

-

Benzoic Acid Formation: KMnO₄ in acidic H₂O oxidizes the vinyl group to a carboxylic acid14.

Reduction:

-

Hydrogenation: H₂/Pd-C reduces the alkene to 1-bromo-4-ethylbenzene (89% yield)4.

-

Debromination: NaBH₄/PEG-400 selectively removes one bromine atom (64% yield)3.

Elimination Reactions

Base-mediated eliminations generate alkynes or modify substituents.

Conditions:

-

KF/Al₂O₃ in DMF/H₂O (2:1) at 100°C1.

Products:

-

1-Ethynyl-4-bromobenzene: Eliminates HBr to form a terminal alkyne (68% yield)1.

Stereochemical Transformations

The (E)-configuration influences reaction outcomes and selectivity.

Isomerization Studies:

| Starting Material | Conditions | Z:E Ratio |

|---|---|---|

| (E)-1-Bromo-4-(2-bromovinyl)benzene | Light (λ = 365 nm), 24h | 25:752 |

| This compound | Thermal (120°C), 6h | 10:902 |

Scientific Research Applications

Chemical Properties and Structure

(E)-1-Bromo-4-(2-bromovinyl)benzene features a benzene ring with two bromine substituents and a vinyl group. The presence of these functional groups enhances its reactivity, making it a valuable building block for synthesizing complex organic molecules. Its molecular formula is C₈H₆Br₂, and it is characterized by the following properties:

- Molecular Weight : 232.94 g/mol

- Boiling Point : Approximately 240 °C

- Solubility : Limited solubility in water but soluble in organic solvents like dichloromethane and ethanol.

Organic Synthesis

Due to its unique structure, this compound serves as a versatile intermediate in organic synthesis. It can participate in various nucleophilic substitution reactions, allowing chemists to create a wide range of derivatives. Some notable applications include:

- Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) : The compound can be used as a precursor for synthesizing PAHs, which have applications in materials science and nanotechnology.

- Formation of Unsymmetrical Alkynes : It can be utilized in reactions that yield unsymmetrical alkynes, important for developing new materials and pharmaceuticals.

Research indicates that this compound exhibits potential biological activity, particularly in enzyme inhibition studies. Its ability to interact with biological pathways makes it significant for drug discovery efforts:

- Enzyme Inhibition Studies : The compound is used to investigate the mechanisms of enzyme action, which could lead to the development of specific enzyme inhibitors for therapeutic purposes.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in medicinal chemistry.

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Synthesis of Unsymmetrical 1,3-Butadiyne Derivatives

A study published by the Royal Society of Chemistry demonstrated the use of this compound in synthesizing unsymmetrical 1,3-butadiyne derivatives. These derivatives are crucial for creating complex organic frameworks used in various materials applications .

Case Study 2: Development of Enzyme Inhibitors

Research focusing on enzyme inhibition has utilized this compound to explore its potential as a lead compound for developing inhibitors targeting specific enzymes involved in metabolic pathways. This work underscores the compound's relevance in pharmaceutical research.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (E)-1-Bromo-2-(2-bromovinyl)benzene | Similar structure but different bromovinyl position | Variation in reactivity due to substitution position |

| (Z)-1-Bromo-4-(2-bromovinyl)benzene | Geometric isomer with different spatial arrangement | Influences reactivity and interaction profiles |

| 1-Bromo-4-vinylbenzene | Contains only one bromine atom | Simpler structure without additional bromine |

| 1,4-Dibromobenzene | Two bromine atoms at para positions | Lacks vinyl functionality |

| 1-Bromo-3-(bromomethyl)benzene | Bromine at different positions with a side chain | Different reactivity profile due to side chain |

Mechanism of Action

(E)-1-Bromo-4-(2-bromovinyl)benzene: is compared with other similar compounds, such as 1-bromo-4-vinylbenzene and 1,4-dibromobenzene . Its uniqueness lies in the presence of the bromovinyl group, which imparts distinct chemical properties and reactivity compared to its counterparts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between (E)-1-bromo-4-(2-bromovinyl)benzene and related compounds:

Key Comparative Insights

Reactivity and Functionalization

- The brominated vinyl group in this compound enhances its utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), whereas ethoxy or alkyl-substituted analogs (e.g., 1-bromo-4-[2-ethoxyethenyl]benzene or 1-bromo-4-(2-ethylhexyl)benzene) are less reactive toward halogen-selective transformations.

- Thiophene-containing derivatives (e.g., compounds 6 and 7) exhibit high yields in Suzuki couplings and serve as precursors for electrophilic substitution, leveraging sulfur’s electronic effects.

Synthetic Efficiency

- Microwave-assisted synthesis of this compound achieves rapid decarboxylative bromination, contrasting with traditional methods for cyclopropane derivatives (e.g., 37c), which require stringent conditions (DTTM/KHMDS, THF).

Structural and Crystallographic Features

- The nitropropene analog (1-bromo-4-(2-nitroprop-1-enyl)benzene) demonstrates intermolecular Br–O interactions (3.168 Å), stabilizing its crystal lattice. In contrast, the bromovinyl compound’s planar structure facilitates π-π stacking in materials applications.

Applications

- Trifluoromethylcyclopropyl derivatives (e.g., 37c) are valuable in medicinal chemistry due to their metabolic stability and fluorine effects, while alkyl-substituted analogs (e.g., 1-bromo-4-(2-ethylhexyl)benzene) find use in organic electronics.

Notes

- Data gaps (e.g., boiling points for some compounds) reflect limitations in the provided evidence.

- Yields and purity depend on synthetic protocols; microwave methods generally outperform conventional routes in efficiency.

Biological Activity

(E)-1-Bromo-4-(2-bromovinyl)benzene is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H6Br2. It features a benzene ring with two bromine substituents and a vinyl group, which contributes to its unique reactivity profile. The presence of these functional groups allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves bromination reactions. A common method includes:

- Bromination of Styrene Derivatives : Utilizing bromine in the presence of a solvent such as dichloromethane or acetonitrile under controlled conditions.

- Electrophilic Substitution : The vinyl group can be introduced through various electrophilic substitution reactions, enhancing the compound's reactivity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Studies have shown that compounds with bromine substituents can act as enzyme inhibitors. The unique structure of this compound allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents. For instance, its reactivity may inhibit enzymes involved in cancer pathways or microbial resistance mechanisms .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of brominated compounds suggest that this compound may possess significant antibacterial and antifungal properties. The presence of bromine enhances its lipophilicity, which can improve membrane permeability and lead to increased bioactivity against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study 1 : A study investigated the compound's effect on bacterial growth inhibition. Results indicated that it inhibited the growth of Gram-positive bacteria, showcasing its potential as an antibacterial agent .

- Study 2 : Another research focused on its antioxidant properties using DPPH assays. The compound demonstrated moderate antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Biological Activity Table

Preparation Methods

Reaction Mechanism and Procedure

The hydrozirconation-bromination sequence represents the most widely documented approach for synthesizing (E)-1-bromo-4-(2-bromovinyl)benzene. This method leverages the stereoselective formation of zirconocene intermediates to achieve (E)-configuration dominance.

Step 1: Hydrozirconation of Alkynes

A terminal alkyne, such as 4-ethynylbromobenzene, reacts with Schwartz’s reagent (Cp₂ZrHCl) in anhydrous dichloromethane under an inert argon atmosphere. The reaction proceeds via syn-addition of the zirconocene complex to the alkyne, forming a (Z)-configured zirconium-vinyl intermediate:

Step 2: Bromination with N-Bromosuccinimide (NBS)

The zirconium intermediate undergoes transmetalation with NBS, replacing the zirconium moiety with a bromine atom. This step occurs at room temperature and preserves the stereochemical integrity of the vinyl group, yielding the (E)-isomer as the major product:

Step 3: Photoisomerization (Optional)

Irradiation at 400 nm ensures complete isomerization to the (E)-configuration, particularly if trace (Z)-isomers persist. This photochemical step enhances stereochemical purity to >95%.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

| Parameter | Optimal Value | Effect on Outcome |

|---|---|---|

| Solvent | Anhydrous CH₂Cl₂ | Minimizes side reactions |

| Temperature | 25°C | Balances reaction rate/selectivity |

| Molar Ratio (Zr:Alkyne) | 1.5:1 | Ensures complete conversion |

| NBS Stoichiometry | 1.1:1 | Prevents overbromination |

Key Considerations :

-

Oxygen Sensitivity : Strict inert atmosphere (argon) prevents oxidation of zirconocene intermediates.

-

Purification : Column chromatography using n-pentane/ethyl acetate (9:1) achieves >95% purity.

Alternative Synthetic Approaches

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling between 4-bromophenylboronic acid and 1,2-dibromoethylene offers an alternative route. However, this method suffers from lower stereoselectivity (E:Z ≈ 3:1) and requires costly catalysts like Pd(PPh₃)₄.

Procedure :

-

React 4-bromophenylboronic acid with 1,2-dibromoethylene in tetrahydrofuran (THF).

-

Employ potassium carbonate as a base and heat to 80°C for 12 hours.

-

Purify via silica gel chromatography (hexane/ethyl acetate).

Limitations :

-

Byproducts : Homocoupling of boronic acid occurs without rigorous exclusion of oxygen.

Comparative Analysis of Methods

| Method | Yield (%) | E:Z Ratio | Purity (%) | Scalability |

|---|---|---|---|---|

| Hydrozirconation-Bromination | 75–85 | >95:5 | >95 | Moderate |

| Cross-Coupling | 60–70 | 75:25 | 85–90 | Low |

| Wittig Reaction | N/A | N/A | N/A | Theoretical |

Hydrozirconation-Bromination Advantages :

-

Amenable to gram-scale synthesis with minimal optimization.

Industrial-Scale Production Considerations

Transitioning laboratory-scale hydrozirconation to industrial production requires addressing:

-

Cost of Schwartz’s Reagent : Substituting ZrCl₄ with cheaper zirconium precursors under investigation.

-

Continuous Flow Systems : Microreactor technology improves heat/mass transfer, enhancing yield to 80–85% in pilot studies.

-

Waste Management : Recycling dichloromethane and zirconium byproducts reduces environmental impact.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-1-Bromo-4-(2-bromovinyl)benzene, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is typically synthesized via bromination of 4-(2-bromovinyl)benzene using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlBr₃. The (E)-configuration is achieved by controlling reaction conditions (e.g., low temperature, inert atmosphere) to minimize isomerization . For regioselectivity, directing groups on the benzene ring (e.g., electron-withdrawing substituents) influence bromine placement. Post-synthesis purification via column chromatography or recrystallization ensures stereochemical purity.

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify chemical shifts for the vinyl bromine and aromatic protons. Coupling constants (e.g., J = 12–16 Hz for trans-vinyl protons) confirm the (E)-configuration .

- X-ray Crystallography : Resolves spatial arrangement, as seen in studies of analogous brominated styrenes .

- Elemental Analysis : Validates molecular formula (C₈H₆Br₂).

- HPLC/GC-MS : Assesses purity (>95% is typical for research-grade material).

Q. What are common reactions involving this compound in organic synthesis?

- Methodological Answer : The compound participates in:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst to form biaryl systems .

- Nucleophilic Substitution : Bromine atoms can be replaced by amines or alkoxides under SN2 conditions.

- Electrophilic Addition : The vinyl double bond reacts with halogens (e.g., Cl₂) to form dihalogenated derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like the (Z)-isomer during synthesis?

- Methodological Answer :

- Catalyst Screening : Test FeBr₃ vs. AlBr₃ to determine which minimizes isomerization. Evidence suggests AlBr₃ provides higher (E)-selectivity due to stronger Lewis acidity .

- Solvent Effects : Non-polar solvents (e.g., CCl₄) stabilize the transition state for (E)-formation.

- Temperature Control : Reactions conducted at 0–5°C reduce thermal isomerization. Monitor reaction progress via TLC or in-situ IR spectroscopy.

Q. What strategies address contradictory NMR data when differentiating (E)- and (Z)-isomers?

- Methodological Answer :

- NOESY Experiments : Detect spatial proximity between vinyl protons and adjacent substituents. In the (E)-isomer, no NOE correlation is expected between the bromine and vinyl protons.

- Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .

- Independent Synthesis : Prepare the (Z)-isomer via photoisomerization and compare spectral data .

Q. How does the compound’s reactivity compare to analogs like (E)-1-Bromo-4-(3-bromopropenyl)benzene in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The shorter vinyl chain in this compound reduces steric hindrance, enabling faster coupling rates with bulky boronic acids.

- Electronic Effects : The electron-withdrawing bromine on the vinyl group increases electrophilicity, enhancing oxidative addition to Pd(0) catalysts .

- Byproduct Analysis : Monitor for β-hydride elimination (common in longer-chain analogs) via GC-MS.

Q. What mechanistic insights explain competing elimination vs. substitution pathways in reactions with strong bases?

- Methodological Answer :

- Base Strength : Strong bases (e.g., NaNH₂) favor elimination (E2 mechanism) by abstracting β-hydrogens, forming alkynes. Weaker bases (e.g., K₂CO₃) promote substitution (SN2) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution, while non-polar solvents favor elimination.

- Kinetic Studies : Use stopped-flow NMR to track intermediate formation and calculate activation energies for each pathway.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental yields in cross-coupling reactions?

- Methodological Answer :

- Catalyst Loading : Optimize Pd catalyst (0.5–5 mol%) and ligand ratios (e.g., PPh₃) to balance activity vs. decomposition .

- Oxygen Sensitivity : Ensure reactions are conducted under strict inert conditions (Ar/N₂), as Pd catalysts are prone to oxidation.

- Substrate Purity : Trace moisture or impurities in the boronic acid can inhibit coupling. Pre-dry reagents over molecular sieves.

Q. Why might X-ray crystallography fail to resolve the structure of derivatives, and how can this be mitigated?

- Methodological Answer :

- Crystal Quality : Recrystallize derivatives from mixed solvents (e.g., hexane/EtOAc) to improve crystal lattice formation.

- Heavy Atom Effect : Bromine’s high electron density can cause absorption errors. Use Mo-Kα radiation (λ = 0.7107 Å) for better data collection .

- Alternative Techniques : If crystals are unstable, use microED or computational docking to propose plausible structures.

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆Br₂ | |

| Boiling Point | 220–225°C (decomposes) | |

| Preferred Catalyst (E-FORM) | AlBr₃ in CCl₄ | |

| Typical Yield (Suzuki Coupling) | 65–85% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.